5-Nitroindole-2-carboxylic acid

APE1 allosteric binding NMR chemical shift perturbation

5-Nitroindole-2-carboxylic acid (CAS 16730-20-4), also named 5-nitro-1H-indole-2-carboxylic acid, is an indole-2-carboxylic acid derivative with a nitro substituent at the 5-position and a molecular formula of C₉H₆N₂O₄ (MW 206.15). It is commercially available as a solid with a purity of ≥96–98% (assay) , a melting point exceeding 300 °C, and a recommended storage temperature of 2–8 °C.

Molecular Formula C9H6N2O4
Molecular Weight 206.15 g/mol
CAS No. 16730-20-4
Cat. No. B095508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Nitroindole-2-carboxylic acid
CAS16730-20-4
Molecular FormulaC9H6N2O4
Molecular Weight206.15 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1[N+](=O)[O-])C=C(N2)C(=O)O
InChIInChI=1S/C9H6N2O4/c12-9(13)8-4-5-3-6(11(14)15)1-2-7(5)10-8/h1-4,10H,(H,12,13)
InChIKeyLHFOJSCXLFKDIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Nitroindole-2-carboxylic acid (CAS 16730-20-4) – Sourcing the High-Purity Solid for Biochemical Research and Synthesis


5-Nitroindole-2-carboxylic acid (CAS 16730-20-4), also named 5-nitro-1H-indole-2-carboxylic acid, is an indole-2-carboxylic acid derivative with a nitro substituent at the 5-position and a molecular formula of C₉H₆N₂O₄ (MW 206.15) [1]. It is commercially available as a solid with a purity of ≥96–98% (assay) , a melting point exceeding 300 °C, and a recommended storage temperature of 2–8 °C . The compound is used as a synthetic intermediate in medicinal chemistry and as a chemical probe to study the human AP endonuclease 1 (APE1) enzyme [2].

Why 5-Nitroindole-2-carboxylic acid Cannot Be Replaced by the Commonly Used 7-Nitro Isomer for APE1 Studies


Indole-2-carboxylic acid analogs are often treated as interchangeable APE1 probes, but direct structural and biophysical comparisons demonstrate that positional isomerism critically alters binding topography and aggregation behavior. The 5-nitro isomer (5-NICA) targets a single remote allosteric pocket on APE1, whereas the widely cited 7-nitro isomer (CRT0044876) additionally perturbs residues in the DNA-binding groove [1]. Furthermore, 5-NICA aggregates at a concentration (0.7 mM) that is substantially lower than that of CRT0044876 (2 mM), making buffer conditions a decisive factor in assay reproducibility [1]. Substituting one isomer for the other without accounting for these differences can lead to misinterpretation of binding mode and off-target effects.

Head-to-Head Quantitative Evidence for 5-Nitroindole-2-carboxylic acid vs. Closest Analogs


NMR CSP Fingerprint: 5-NICA vs. 7-NICA (CRT0044876) and 5-Fluoroindole-2-carboxylic acid

In ¹⁵N-TROSY NMR CSP experiments on apo-APE1ΔN38 (0.15 mM enzyme, 1 mM compound), 5-NICA (compound 3) induces significant chemical shift perturbations (Δδ ≥0.015 ppm) for 20 backbone residues—all clustered near the remote Q137–S164 pocket. In contrast, 7-NICA (CRT0044876, compound 1) perturbs only 14 residues, six of which map to the DNA-binding groove [1]. 5-Fluoroindole-2-carboxylic acid (compound 2) perturbs 10 residues, all at the remote pocket [1]. The sum of CSPs (ΣΔδ) is highest for 5-NICA among the four indole-2-carboxylic acids tested, indicating the most pronounced structural effect on APE1 [1].

APE1 allosteric binding NMR chemical shift perturbation

Colloidal Aggregation Threshold: 5-NICA vs. 7-NICA

Dynamic light scattering (DLS) reveals that 5-NICA (compound 3) forms colloidal aggregates at concentrations ≥0.7 mM, making it the most aggregation-prone among the four indole-2-carboxylic acids tested [1]. The 7-nitro isomer (compound 1) aggregates at 2 mM, while aggregation of 5-fluoroindole-2-carboxylic acid (compound 2) is only observed at 10 mM [1]. All aggregates are disrupted by non-ionic detergent (0.05% Brij 35) [1].

aggregation dynamic light scattering assay artifacts

High-Resolution Crystal Structure of APE1–5-NICA Complex

A 1.43 Å crystal structure of wild-type human APE1 in complex with 5-NICA (PDB ID 7TC2) defines the binding pose of the compound at the remote allosteric pocket (residues Q137–S164) [1]. In contrast, no comparable high-resolution structure is available for 7-NICA (CRT0044876) bound to APE1, limiting rational optimization efforts [1]. The structure captures key interactions including conformational changes in residues L62, D90, R136, Q137, F162, S164, F165, and L318 [1].

X-ray crystallography PDB 7TC2 binding pose

Synthetic Yield Advantage: Optimized Fischer Indole Route

A patented synthetic route (CN100491350C) using p-nitrophenylhydrazine hydrochloride and ethyl pyruvate, followed by polyphosphoric acid-catalyzed Fischer indole cyclization in benzene, delivers 5-nitroindole-2-ethyl carboxylate [1]. Alkaline hydrolysis then yields 5-NICA in high overall yield [1]. The patent route is reported to overcome low-yield side reactions typical of direct nitration approaches, providing a reliable multi-gram preparation method [1].

synthesis Fischer indole process chemistry

Procurement-Driven Application Scenarios for 5-Nitroindole-2-carboxylic acid


Structural Biology: APE1 Allosteric Pocket Co-crystallization

The validated 1.43 Å co-crystal structure (PDB 7TC2) of 5-NICA bound to the APE1 remote pocket [1] makes this compound the preferred ligand for soaking experiments and structure-based design efforts targeting the APE1 allosteric site. Unlike 7-NICA, for which no experimental structure exists, 5-NICA provides an experimentally verified binding pose that can guide fragment-based optimization [1].

Biochemical Assays Requiring a Single-Site APE1 Probe

NMR CSP data confirm that 5-NICA perturbs only the remote Q137–S164 pocket, whereas 7-NICA additionally perturbs DNA-binding groove residues [1]. Researchers seeking a probe that cleanly interrogates the remote allosteric site without affecting the active site or DNA-binding surface should select 5-NICA, provided 0.05% Brij 35 is included to suppress colloidal aggregation [1].

Medicinal Chemistry: Indole-2-carboxylic Acid Scaffold Derivatization

As a starting material for indole-urea and indole-carbohydrazide derivatives with antitumor activity, 5-NICA offers a reliable nitro-substituted scaffold accessible via the patented Fischer indole route [2]. Its use in the synthesis of 28 indole-urea analogs demonstrates its utility as a versatile building block for parallel library construction [2].

Assay Development and Troubleshooting for APE1 Inhibitor Screening

The thorough characterization of 5-NICA's aggregation behavior (aggregation threshold 0.7 mM; reversible by 0.05% Brij 35) [1] provides a well-defined positive control for aggregation-sensitive assay formats. Procurement of 5-NICA alongside the 7-nitro isomer enables laboratories to benchmark their APE1 assays for both allosteric binding and aggregation artifacts [1].

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